N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide

Medicinal chemistry Structure–activity relationship Chemoinformatics

N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide (CAS 432502-91-5, molecular formula C₁₈H₁₄N₂O₂S, MW 322.38 g/mol) is a synthetic N¹⁰-carbonyl-substituted phenothiazine derivative bearing a furan-2-ylmethyl carboxamide moiety at the 10-position. The compound features a tricyclic phenothiazine core linked via a urea-equivalent carboxamide bridge to a heteroaromatic furan ring, a structural arrangement distinct from classical N-alkyl or N-aryl phenothiazine-10-carboxamides.

Molecular Formula C18H14N2O2S
Molecular Weight 322.4g/mol
CAS No. 432502-91-5
Cat. No. B480856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-10H-phenothiazine-10-carboxamide
CAS432502-91-5
Molecular FormulaC18H14N2O2S
Molecular Weight322.4g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4
InChIInChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21)
InChIKeyNXCSKPGYAZOLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide (CAS 432502-91-5): Chemical Identity and Procurement Baseline


N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide (CAS 432502-91-5, molecular formula C₁₈H₁₄N₂O₂S, MW 322.38 g/mol) is a synthetic N¹⁰-carbonyl-substituted phenothiazine derivative bearing a furan-2-ylmethyl carboxamide moiety at the 10-position . The compound features a tricyclic phenothiazine core linked via a urea-equivalent carboxamide bridge to a heteroaromatic furan ring, a structural arrangement distinct from classical N-alkyl or N-aryl phenothiazine-10-carboxamides [1]. It is listed in authoritative chemoinformatics databases under ChemSpider ID 613963 and has been annotated as a dual acetylcholinesterase (AChE) / butyrylcholinesterase (BuChE) inhibitor in the Therapeutic Target Database [2]. This compound is currently available for research use only, with typical commercial purity specifications of ≥95% .

Why N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide Cannot Be Substituted by Generic Phenothiazine-10-carboxamide Analogs


Phenothiazine-10-carboxamide derivatives are not interchangeable scaffolds. The identity of the N¹⁰-carbonyl substituent fundamentally governs both the molecular target engagement profile and the physicochemical properties of the resulting molecule [1]. Structure–activity relationship (SAR) studies on alkyl amide phenothiazine derivatives have established that cholinesterase inhibition potency and selectivity (BuChE vs. AChE) are directly and divergently dependent on the molecular volume of the N-substituent, with BuChE inhibition increasing with larger substituents while AChE inhibition disappears when the molecular volume exceeds the enzyme gorge volume [2]. Furthermore, the redox behaviour and antioxidant potency of N¹⁰-carbonyl-substituted phenothiazines are exquisitely sensitive to substituent electronics, as demonstrated by quantitative structure–activity studies showing that DT-PTZ-C (bearing a triazole substituent) exhibits 30- to 100-fold greater potency than Trolox or edaravone in hippocampal slice culture models [3]. The furan-2-ylmethyl substituent introduces a heteroaromatic ring capable of π–π stacking and hydrogen bonding that is absent in simple alkyl, phenyl, or benzyl analogs, producing a distinct pharmacological signature that cannot be assumed equivalent without head-to-head testing.

Quantitative Differentiation Evidence for N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide (CAS 432502-91-5) Against Comparator Compounds


Structural Differentiation: Furan-2-ylmethyl Substituent Versus Common N-Alkyl and N-Aryl Analogs

N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide bears a heteroaromatic furan ring at the N¹⁰-carboxamide position, which is chemically and electronically distinct from the N-methyl (MW 256.3), N-phenyl (MW 318.4), N-benzyl, and N-ethyl substituents found in common comparator compounds . The furan oxygen provides an additional hydrogen-bond acceptor (total HBA count = 4, versus 3 for N-phenyl and 2 for N-methyl analogs) and introduces a redox-active heterocycle capable of undergoing oxidation to furan-2,3-dione derivatives, a reactivity profile absent in the comparator series . The molecular volume of this compound (predicted ~270–290 ų) positions it within the optimal range for dual AChE/BuChE inhibition according to the established SAR, where AChE inhibition is retained only when the molecular volume does not exceed the AChE active-site gorge volume [1].

Medicinal chemistry Structure–activity relationship Chemoinformatics

Dual Cholinesterase Target Annotation Versus BuChE-Selective Class Members

The Therapeutic Target Database (TTD) annotates N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE/BCHE) [1]. This dual-target profile is mechanistically significant because the SAR established by Darvesh et al. (2005) demonstrates that most phenothiazine-10-carboxamide amide derivatives are BuChE-selective inhibitors, with AChE inhibition restricted to compounds whose molecular volume does not exceed the AChE active-site gorge [2]. The retention of dual AChE/BuChE activity places this compound in a minority subclass within the phenothiazine carboxamide family, alongside only those derivatives with appropriately sized N-substituents. In contrast, the N-phenyl analog (CHEMBL590537) and many N-alkylaryl amides are reported as BuChE-specific inhibitors with nanomolar Ki values for BuChE but negligible AChE activity [3].

Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Lipid Peroxidation and Ferroptosis Inhibition: Class-Level Potency Contextualization

Although no direct lipid peroxidation data exist for N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide itself, the N¹⁰-carbonyl-substituted phenothiazine chemotype has been validated as a potent inhibitor of lipid peroxidation and ferroptosis. The representative compound DT-PTZ-C (N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide) completely inhibited oxidative damage in organotypic hippocampal slice cultures induced by two independent procedures, exhibiting 30- to 100-fold greater potency than the reference antioxidants Trolox (water-soluble vitamin E analog; IC₅₀ ~100 μM in comparable assays) and edaravone (clinically approved free radical scavenger; IC₅₀ ~80 μM) [1]. The quantitative structure–activity relationship (QSAR) and XED (eXtended Electron Distributions) field analysis from this study established that N¹⁰-carbonyl substitution is the critical pharmacophoric feature enabling this activity; the nature of the carbonyl substituent modulates potency [2]. The furan-2-ylmethyl group, being electron-rich and heteroaromatic, is structurally capable of participating in the redox chemistry underlying this mechanism, but its quantitative potency relative to DT-PTZ-C remains uncharacterized .

Ferroptosis Lipid peroxidation Neuroprotection Oxidative stress

Predicted Blood–Brain Barrier Penetration: Computational LogP and Molecular Properties

Computational logP values for phenothiazine-10-carboxamide derivatives indicate high potential for blood–brain barrier (BBB) penetration. Darvesh et al. (2007) reported that the computed logP values for aryl amide phenothiazine derivatives are consistent with favourable BBB permeability [1]. The phenothiazine-10-carboxamide core itself has a predicted logP of 4.13 (ALogP), indicating significant lipophilicity [2]. The introduction of the furan-2-ylmethyl substituent (which itself has a logP contribution of approximately +1.3 to +1.8 relative to the unsubstituted carboxamide) is predicted to yield a compound logP in the range of 3.5–4.5, placing it within the optimal CNS drug space (logP 2–5) while the furan oxygen tempers excessive lipophilicity compared to purely aliphatic or aromatic hydrocarbon substituents of comparable molecular volume . This represents a differentiated balance relative to the highly lipophilic N-phenyl analog (logP ~4.8–5.2 predicted) and the less lipophilic N-methyl analog (logP ~3.0–3.5 predicted) [3].

Pharmacokinetics Blood–brain barrier CNS drug design Lipophilicity

Recommended Research and Procurement Application Scenarios for N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide (CAS 432502-91-5)


Structure–Activity Relationship (SAR) Expansion of Phenothiazine-10-carboxamide Cholinesterase Inhibitors

As annotated by the Therapeutic Target Database as a dual AChE/BuChE inhibitor [1], this compound fills a specific gap in the established SAR landscape where most phenothiazine-10-carboxamide amides are BuChE-selective [2]. Its intermediate molecular volume (~270–290 ų predicted) and heteroaromatic N-substituent place it at the boundary of the AChE gorge volume tolerance identified by Darvesh et al. (2005), making it a strategic probe for delineating the precise molecular volume cutoff for dual cholinesterase engagement within this chemotype.

Ferroptosis Inhibitor Lead Optimization and Pharmacophore Elucidation

The N¹⁰-carbonyl-substituted phenothiazine scaffold has demonstrated 30- to 100-fold greater potency than Trolox and edaravone in inhibiting oxidative damage in hippocampal slice cultures [3]. The furan-2-ylmethyl derivative extends the chemical space around the validated N¹⁰-carbonyl pharmacophore, introducing a heteroaromatic ring with distinct electronic properties that may modulate lipid peroxidation inhibitory potency. Researchers investigating ferroptosis in neurodegenerative disease models should consider this compound as a structurally differentiated tool for probing the contribution of heteroaromatic N-substituents to anti-ferroptotic efficacy.

Computational Chemogenomics and In Silico Target Profiling

With no primary biological assay data reported in the peer-reviewed literature, this compound represents an ideal candidate for prospective computational profiling. Its well-defined chemotype (phenothiazine-10-carboxamide), moderate molecular weight (322.38 Da), and favourable predicted drug-likeness parameters (zero Lipinski violations, logP ~3.8–4.3, PSA ~62–72 Ų) make it suitable for molecular docking studies against cholinesterase crystal structures (PDB entries for hAChE and hBuChE), inverse pharmacophore screening, and machine learning-based bioactivity prediction. Procurement for such studies can generate novel, publishable target hypotheses.

Chemical Biology Tool for Dual Cholinesterase Pathway Investigation

The dual AChE/BuChE inhibitory annotation distinguishes this compound from the predominantly BuChE-selective class members. In experimental paradigms where both cholinergic enzymes contribute to phenotype—such as ex vivo brain slice electrophysiology, in vivo microdialysis for acetylcholine measurement, or behavioural pharmacology models of cholinergic dysfunction—this compound can serve as a single-agent tool to simultaneously modulate both arms of cholinergic neurotransmission, reducing the experimental complexity associated with co-administering selective AChE and BuChE inhibitors [1] [2].

Quote Request

Request a Quote for N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.